molecular formula C12H15O5P B12612829 1-(Dimethoxyphosphoryl)ethenyl phenylacetate CAS No. 916906-11-1

1-(Dimethoxyphosphoryl)ethenyl phenylacetate

Cat. No.: B12612829
CAS No.: 916906-11-1
M. Wt: 270.22 g/mol
InChI Key: RKNRLXIVBYBHHN-UHFFFAOYSA-N
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Description

1-(Dimethoxyphosphoryl)ethenyl phenylacetate is an organic compound with the molecular formula C12H15O5P It is a derivative of phenylacetate, featuring a dimethoxyphosphoryl group attached to an ethenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Dimethoxyphosphoryl)ethenyl phenylacetate typically involves the reaction of phenylacetic acid with dimethyl phosphite in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes further reactions to yield the final product. The reaction conditions often include the use of solvents such as benzene or toluene and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Common industrial methods include the use of catalytic systems to enhance reaction rates and selectivity, as well as advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Dimethoxyphosphoryl)ethenyl phenylacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonate esters.

    Reduction: Reduction reactions can yield phosphine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethoxyphosphoryl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions include phosphonate esters, phosphine derivatives, and substituted phenylacetates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Dimethoxyphosphoryl)ethenyl phenylacetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Dimethoxyphosphoryl)ethenyl phenylacetate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites and modulating the activity of the target molecules. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl (1-diazo-2-oxopropyl)phosphonate
  • Phenylacetic acid
  • Ethyl phenylacetate

Uniqueness

1-(Dimethoxyphosphoryl)ethenyl phenylacetate is unique due to its combination of a phenylacetate backbone with a dimethoxyphosphoryl group. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for.

Properties

CAS No.

916906-11-1

Molecular Formula

C12H15O5P

Molecular Weight

270.22 g/mol

IUPAC Name

1-dimethoxyphosphorylethenyl 2-phenylacetate

InChI

InChI=1S/C12H15O5P/c1-10(18(14,15-2)16-3)17-12(13)9-11-7-5-4-6-8-11/h4-8H,1,9H2,2-3H3

InChI Key

RKNRLXIVBYBHHN-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C(=C)OC(=O)CC1=CC=CC=C1)OC

Origin of Product

United States

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